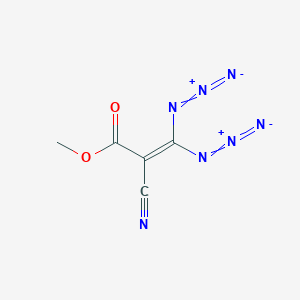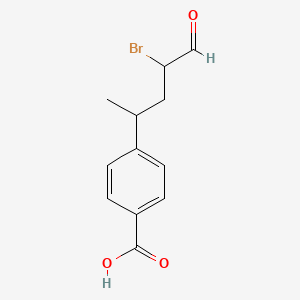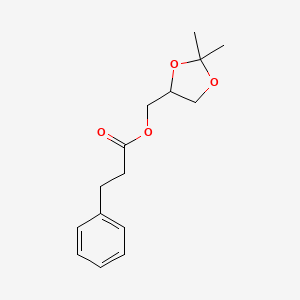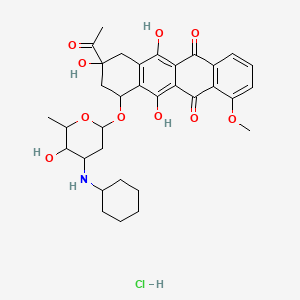
(2-Amino-1-bromoethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-1-bromoethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a bromine atom, and a phosphonic acid group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-bromoethyl)phosphonic acid typically involves the reaction of 2-bromoethylamine with phosphorous acid. One common method includes the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-1-bromoethyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.
Hydrolysis: The phosphonic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include aminoethylphosphonic acid or hydroxyethylphosphonic acid.
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Phosphonates.
Aplicaciones Científicas De Investigación
(2-Amino-1-bromoethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Explored for its potential use in drug design, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Amino-1-bromoethyl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylphosphonic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoethylphosphonic acid: Lacks the amino group, affecting its biological activity.
Aminophosphonic acids: A broader class of compounds with varying substituents on the ethyl chain.
Uniqueness
(2-Amino-1-bromoethyl)phosphonic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biological research.
Propiedades
Número CAS |
80091-34-5 |
|---|---|
Fórmula molecular |
C2H7BrNO3P |
Peso molecular |
203.96 g/mol |
Nombre IUPAC |
(2-amino-1-bromoethyl)phosphonic acid |
InChI |
InChI=1S/C2H7BrNO3P/c3-2(1-4)8(5,6)7/h2H,1,4H2,(H2,5,6,7) |
Clave InChI |
NLMVXUYWNBDBAP-UHFFFAOYSA-N |
SMILES canónico |
C(C(P(=O)(O)O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)

![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)


![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)

